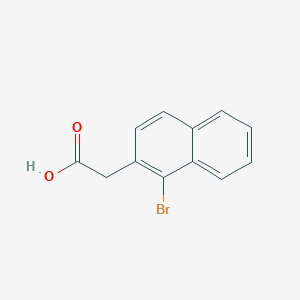
1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene has been studied for its potential applications in a variety of scientific research fields. In pharmaceuticals, this compound has been studied for its potential use as an intermediate in the synthesis of drugs and other compounds. In materials science, this compound has been studied as a potential component of polymers and other materials. In biochemistry, this compound has been studied as a potential substrate for enzymes. In biophysics, this compound has been studied as a potential component of nanomaterials.
Mechanism of Action
Target of Action
The primary targets of 1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene are currently unknown. This compound is a derivative of tetralin , which is a partially hydrogenated derivative of naphthalene . Tetralin is used as a hydrogen-donor solvent
Mode of Action
It is known that tetralin, the parent compound, acts as a hydrogen-donor solvent
Biochemical Pathways
The biochemical pathways affected by this compound are not well-documented. As a derivative of tetralin, it might be involved in similar biochemical processes. Tetralin is used in coal liquefaction , suggesting that it might interact with biochemical pathways related to hydrogen transfer.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its structural similarity to tetralin, it might share some of its pharmacokinetic properties. Tetralin is a colorless liquid and is insoluble in water , which might affect its absorption and distribution.
Result of Action
As a derivative of tetralin, it might have similar effects, such as acting as a hydrogen-donor solvent . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action. For instance, tetralin has a boiling point of 206 to 208 °C , suggesting that high temperatures might influence its stability and efficacy.
Advantages and Limitations for Lab Experiments
The advantages of using 1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene in laboratory experiments include its low toxicity and non-volatility. Additionally, this compound can be synthesized relatively easily and inexpensively. The main limitation of using this compound in laboratory experiments is its low solubility in water, which may limit its use in certain experiments.
Future Directions
For research on 1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene include further study of its mechanism of action, biochemical and physiological effects, and potential applications in pharmaceuticals, materials science, and biophysics. Additionally, further research could be conducted on the synthesis of this compound, as well as its solubility in various solvents. Finally, further research could be conducted on the potential use of this compound as a hydrogen bond acceptor in aqueous environments.
Synthesis Methods
1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized using a variety of methods, including the Williamson ether synthesis and the Grignard reaction. In the Williamson ether synthesis, this compound is formed by the reaction of 1-chloro-5,8-dimethylnaphthalene and potassium tert-butoxide. In the Grignard reaction, this compound is formed by the reaction of 1-chloro-5,8-dimethylnaphthalene and magnesium turnings.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene involves the alkylation of 1,2,3,4-tetrahydronaphthalene with chloromethane in the presence of a strong base.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalene", "Chloromethane", "Sodium hydroxide" ], "Reaction": [ "1. Dissolve 1,2,3,4-tetrahydronaphthalene in anhydrous ether.", "2. Add sodium hydroxide to the solution and stir until dissolved.", "3. Slowly add chloromethane to the solution while stirring.", "4. Continue stirring for several hours at room temperature.", "5. Filter the mixture to remove any solids.", "6. Wash the organic layer with water and dry over anhydrous magnesium sulfate.", "7. Remove the solvent under reduced pressure to obtain 1-chloro-5,8-dimethyl-1,2,3,4-tetrahydronaphthalene as a colorless liquid." ] } | |
CAS RN |
1082399-52-7 |
Molecular Formula |
C12H15Cl |
Molecular Weight |
194.7 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



